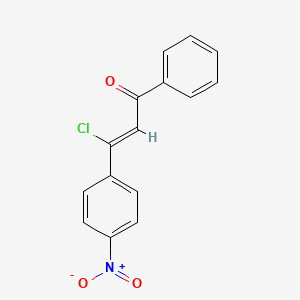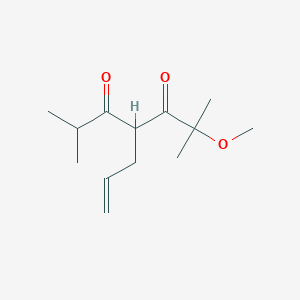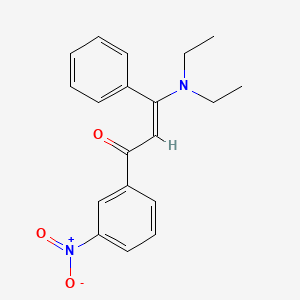
3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one
Übersicht
Beschreibung
3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one, also known as N-(4-nitrophenyl)-3-chloroacrylamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of 3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one involves the inhibition of tyrosinase activity. This enzyme is involved in the biosynthesis of melanin, which is responsible for skin pigmentation. By inhibiting tyrosinase, the production of melanin is reduced, leading to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one has no significant toxicity on human cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one in lab experiments is its ability to inhibit tyrosinase activity, making it a useful tool for studying melanin biosynthesis. However, its potential as an anti-cancer drug is limited by its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one could focus on improving its solubility in water to increase its potential as an anti-cancer drug. Additionally, further studies could investigate its potential use in the treatment of hyperpigmentation disorders such as melasma.
Wissenschaftliche Forschungsanwendungen
3-chloro-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one has been used in various scientific research applications. It has been shown to inhibit the activity of the enzyme, tyrosinase, which is involved in the production of melanin. This inhibition makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma. Additionally, this compound has also been investigated for its potential use in the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-14(10-15(18)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMNZRPKCUHDD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828455.png)
![1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline](/img/structure/B3828465.png)
![5-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828477.png)




![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)

![N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3828519.png)
![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)

![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)